molecular formula C13H18N2O B11888861 8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956434-10-9

8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B11888861
CAS No.: 956434-10-9
M. Wt: 218.29 g/mol
InChI Key: DWLALWWYRGBVLC-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several scientific research applications, including:

Comparison with Similar Compounds

8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can be compared with other similar compounds, such as:

    Pyrido[3,2-f][1,4]oxazepine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclopentyl derivatives: These compounds contain the cyclopentyl group and may have similar chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of the pyrido[3,2-f][1,4]oxazepine ring system and the cyclopentyl group, which may confer distinct chemical and biological properties .

Properties

CAS No.

956434-10-9

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

8-cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

InChI

InChI=1S/C13H18N2O/c1-2-4-10(3-1)12-6-5-11-9-14-7-8-16-13(11)15-12/h5-6,10,14H,1-4,7-9H2

InChI Key

DWLALWWYRGBVLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(CNCCO3)C=C2

Origin of Product

United States

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